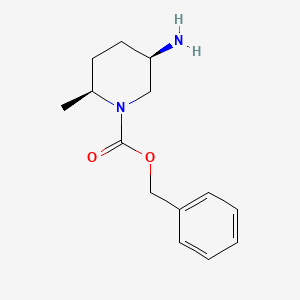

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is C14H20N2O2 . The InChI Key is MWKAMUJIXBCKIH-WCQYABFASA-N . It belongs to the class of compounds known as piperidines, which are cyclic organic compounds composed of six carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. Furthermore, it’s a key intermediate in the synthesis of pharmaceuticals, such as the β-lactamase inhibitor avibactam.Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Stereiosomers

The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which share structural similarities with the compound , can be prepared using conjugate addition and cyclisation reactions. Such processes are vital in asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Urones et al., 2004).

Synthesis of Aziridine-2-Carboxylates

Research shows that conjugate addition of benzylamine to specific substrates results in the formation of aziridine-2-carboxylates, demonstrating the utility of benzyl groups in synthesizing complex structures (De Saint-Fuscien & Dodd, 2000).

Preparation of Piperidinones

Piperidinones incorporating an amino acid moiety, similar in structure to benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, have been synthesized as potential SP antagonists (Burdzhiev & Stanoeva, 2010).

Bacterial Preparation of Enantiopure Aziridine-2-Carboxamides

The synthesis of enantiopure aziridine-2-carboxamides through bacterial processes showcases the potential for biological methods in synthesizing structurally complex and chirally pure compounds (Morán-Ramallal et al., 2007).

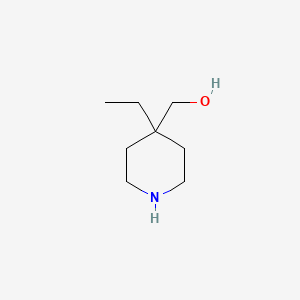

Synthesis of Piperidinylmethanol Derivatives

Research on the synthesis of novel chiral ligands based on piperidine derivatives for catalytic reactions indicates the significance of such structures in catalysis and asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Synthesis of Benzyl Esters

The study on the synthesis of benzyl esters from carboxylic acids and sensitive functionalities highlights the versatility of benzyl compounds in organic synthesis (Tummatorn et al., 2007).

Electrophilic Benzylation of Amino Pyridine Rings

Benzylation reactions involving 2-aminopyridine rings demonstrate the reactivity of benzyl compounds in creating novel organic structures (Kowalski, 1991).

Safety And Hazards

Propiedades

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)